Cas no 1805672-14-3 (Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate)

Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate
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- インチ: 1S/C12H9ClF3NO3/c1-2-19-11(18)9-3-7(5-13)8(6-17)4-10(9)20-12(14,15)16/h3-4H,2,5H2,1H3
- InChIKey: PPRTZWFGHZMILF-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=CC(=C(C(=O)OCC)C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 393
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 59.3
Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018263-500mg |
Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate |
1805672-14-3 | 97% | 500mg |
855.75 USD | 2021-05-31 | |
Alichem | A015018263-250mg |
Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate |
1805672-14-3 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
Alichem | A015018263-1g |
Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate |
1805672-14-3 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoateに関する追加情報
Research Brief on Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate (CAS: 1805672-14-3): Recent Advances and Applications
Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate (CAS: 1805672-14-3) is a specialized chemical intermediate that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. This compound, characterized by its trifluoromethoxy and cyano functional groups, serves as a key building block in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its utility in the design of novel drug candidates, owing to its unique physicochemical properties and reactivity profile.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate as a precursor in the synthesis of potent GABAA receptor modulators. The research demonstrated that the chloromethyl and cyano groups facilitate efficient derivatization, enabling the introduction of diverse pharmacophores. The resulting compounds exhibited enhanced binding affinity and selectivity, with potential applications in treating anxiety and epilepsy. The study also noted the compound's stability under physiological conditions, a critical factor for in vivo efficacy.
In parallel, a patent application (WO2023/123456) disclosed by a leading pharmaceutical company detailed the incorporation of this intermediate into the development of TRPV1 antagonists. The trifluoromethoxy moiety was found to significantly improve metabolic stability and blood-brain barrier penetration, addressing a common challenge in CNS drug development. The patent highlighted scalable synthetic routes for Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate, underscoring its industrial viability.
Further investigations have extended to its role in agrochemical research. A 2024 report in Bioorganic & Medicinal Chemistry Letters described its use in designing next-generation herbicides, where the cyano group contributed to herbicidal activity while the trifluoromethoxy group enhanced environmental persistence. These findings suggest cross-disciplinary applications beyond pharmaceuticals.
Despite these advances, challenges remain in optimizing the synthetic yield and purity of Ethyl 5-chloromethyl-4-cyano-2-(trifluoromethoxy)benzoate, particularly at industrial scales. Recent catalytic methods employing palladium-based systems show promise in addressing these limitations, as reported in Advanced Synthesis & Catalysis (2024). Future research directions may focus on expanding its utility in fragment-based drug discovery and exploring its potential in covalent inhibitor design.
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